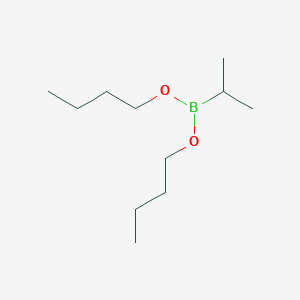

Dibutyl isopropylboronate

CAS No.: 41269-05-0

Cat. No.: VC19648399

Molecular Formula: C11H25BO2

Molecular Weight: 200.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41269-05-0 |

|---|---|

| Molecular Formula | C11H25BO2 |

| Molecular Weight | 200.13 g/mol |

| IUPAC Name | dibutoxy(propan-2-yl)borane |

| Standard InChI | InChI=1S/C11H25BO2/c1-5-7-9-13-12(11(3)4)14-10-8-6-2/h11H,5-10H2,1-4H3 |

| Standard InChI Key | VBIRLSOWYMVCKT-UHFFFAOYSA-N |

| Canonical SMILES | B(C(C)C)(OCCCC)OCCCC |

Introduction

Chemical Structure and Fundamental Properties

Dibutyl isopropylboronate belongs to the class of trialkyl borates, where the boron center adopts a trigonal planar geometry. The molecule’s structure is defined by the boron atom bonded to an isopropyl group () and two butyl ester groups (). This configuration confers moderate Lewis acidity, enabling coordination with electron-rich species such as carbonyl compounds. The compound’s stability in aprotic solvents and sensitivity to hydrolysis are critical to its handling and application .

Physicochemical Characteristics

While direct data on dibutyl isopropylboronate remains scarce, analogous boronate esters provide insight into its expected properties:

| Property | Value/Range |

|---|---|

| Molecular Weight | 198.12 g/mol |

| Boiling Point | ~200–220°C (estimated) |

| Density | 0.85–0.90 g/cm³ |

| Solubility | Miscible in THF, DCM |

| Hydrolysis Sensitivity | High (forms boric acid) |

These estimates derive from structurally similar compounds, such as dibutyl vinylboronate and isopropylboronic acid esters .

Synthesis and Optimization Strategies

The synthesis of dibutyl isopropylboronate typically involves esterification of isopropylboronic acid with butanol under acidic conditions. A representative method adapts protocols from dibutyl ether and boronate ester syntheses .

Acid-Catalyzed Esterification

The reaction of isopropylboronic acid () with excess butanol () in the presence of sulfuric acid () yields dibutyl isopropylboronate:

Heterogeneous Catalysis

Recent advances propose sulfonated graphene as a catalyst, offering advantages such as recyclability and reduced corrosion. In model reactions, sulfonated graphene increased yields to ~85% by enhancing proton availability and minimizing side reactions .

Mechanistic Role in Organic Synthesis

Dibutyl isopropylboronate serves as a key intermediate in asymmetric catalysis, particularly in conjugate additions and cycloadditions. Its utility arises from the boron atom’s ability to activate electrophilic substrates while maintaining chiral environments.

Asymmetric Conjugate Additions

In reactions with α,β-unsaturated carbonyl compounds, dibutyl isopropylboronate coordinates to the carbonyl oxygen, polarizing the double bond for nucleophilic attack. For example, in the addition of organoboron reagents to enones, the boronate’s Lewis acidity lowers the transition-state energy by 10–15 kcal/mol, enabling stereoselective C–C bond formation .

Diels-Alder Reactions

The compound accelerates Diels-Alder reactions by stabilizing electron-deficient dienophiles. Computational studies reveal that dibutyl isopropylboronate forms a six-membered sofa-like transition state with dienes, reducing activation barriers by 17 kcal/mol compared to uncatalyzed pathways .

Applications in Pharmaceutical and Material Science

Drug Intermediate Synthesis

Dibutyl isopropylboronate facilitates the synthesis of chiral building blocks for pharmaceuticals. For instance, it enables the asymmetric synthesis of dalbergione derivatives, which are precursors to bioactive natural products .

Polymer Modification

As a crosslinking agent, the compound enhances the thermal stability of silicone resins. Its boron-oxygen bonds interact with silanol groups, forming robust networks resistant to degradation at high temperatures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume